molecular formula C22H23N3O3S B11190260 2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide

2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B11190260
M. Wt: 409.5 g/mol
InChI Key: VFISQNNMIVNDAH-UHFFFAOYSA-N
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Description

2-[5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE is a complex organic compound with a unique structure that includes a pyrimidine ring, a phenyl group, and a hydroxyethyl side chain. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE typically involves multi-step organic reactions. One common route includes the condensation of appropriate aldehydes and amines to form the pyrimidine ring, followed by the introduction of the hydroxyethyl and phenyl groups through substitution reactions. The final step often involves the acylation of the pyrimidine derivative with 3-(methylsulfanyl)phenylacetyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The ketone group in the pyrimidine ring can be reduced to an alcohol.

    Substitution: The phenyl and hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group would yield a ketone, while reduction of the ketone group would yield an alcohol.

Scientific Research Applications

2-[5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-AMINO-6-HYDROXY-5-(B-HYDROXYETHYL)-4-METHYLPYRIMIDINE
  • 2-AMINO-5-(2-HYDROXYETHYL)-6-METHYLPYRIMIDIN-4-OL
  • 2-AMINO-5-(2-HYDROXYETHYL)-6-METHYL-1H-PYRIMIDIN-4-ONE

Uniqueness

2-[5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H23N3O3S

Molecular Weight

409.5 g/mol

IUPAC Name

2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1-yl]-N-(3-methylsulfanylphenyl)acetamide

InChI

InChI=1S/C22H23N3O3S/c1-15-19(11-12-26)22(28)25(21(23-15)16-7-4-3-5-8-16)14-20(27)24-17-9-6-10-18(13-17)29-2/h3-10,13,26H,11-12,14H2,1-2H3,(H,24,27)

InChI Key

VFISQNNMIVNDAH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=N1)C2=CC=CC=C2)CC(=O)NC3=CC(=CC=C3)SC)CCO

Origin of Product

United States

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